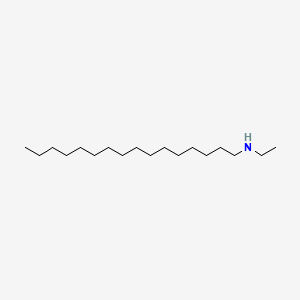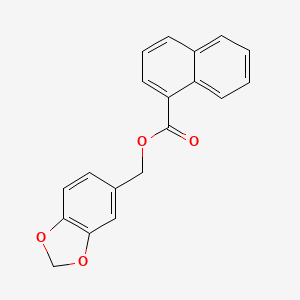
CID 78061922
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78061922 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of CID 78061922 involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the use of organic amines and dianhydrides, which are dissolved in a solvent and stirred to react. This process often involves multiple stages, including amidation, reduction, and protection reactions to achieve the desired product . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
CID 78061922 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions, highlighting the compound’s versatility in chemical synthesis .
Applications De Recherche Scientifique
CID 78061922 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, the compound’s unique properties make it a potential candidate for drug development and therapeutic applications. Additionally, in industry, this compound can be used in the production of advanced materials and chemicals .
Mécanisme D'action
The mechanism of action of CID 78061922 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, CID 78061922 stands out due to its unique molecular structure and reactivity. Similar compounds may include other organic amines and dianhydrides, which share some chemical properties but differ in their specific applications and reactivity.
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry Its unique properties and reactivity make it a subject of ongoing study, with potential implications for chemistry, biology, medicine, and industrial processes
Propriétés
Formule moléculaire |
Al4Nd |
|---|---|
Poids moléculaire |
252.17 g/mol |
InChI |
InChI=1S/4Al.Nd |
Clé InChI |
KZXSAVVXUWYCEK-UHFFFAOYSA-N |
SMILES canonique |
[Al].[Al].[Al].[Al].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


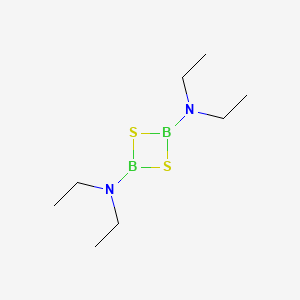
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)
![1H-Pyrrolo[1,2-a]indole, 2,3,9,9a-tetrahydro-](/img/structure/B14731340.png)
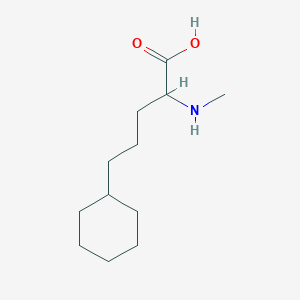
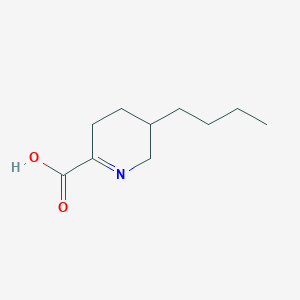
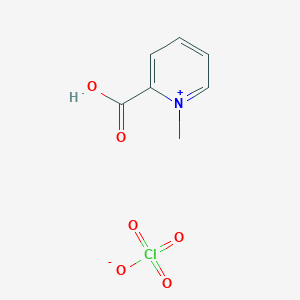

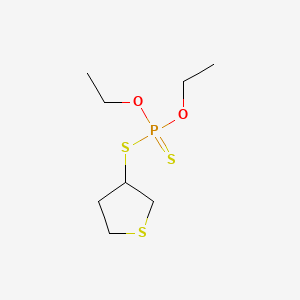
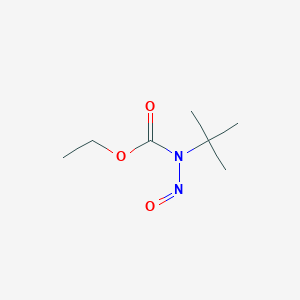
![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
